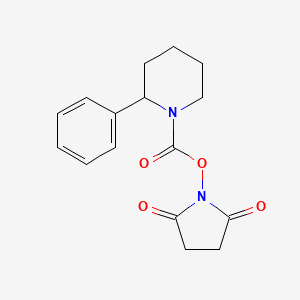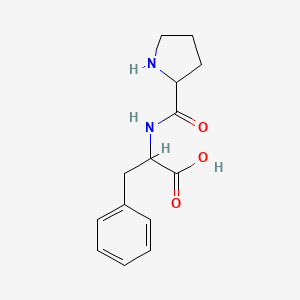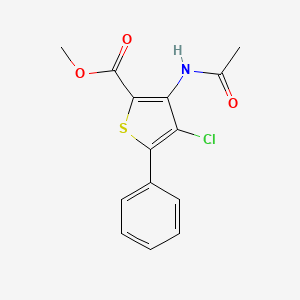
20,20,20-Trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-trifluoro Leukotriene B4 is a synthetic analog of leukotriene B4, a potent eicosanoid lipid mediator derived from arachidonic acid. This compound is known for its chemoattractant capabilities and resistance to ω-oxidation . It plays a significant role in inflammatory responses and homeostatic biological functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
20-trifluoro Leukotriene B4 is synthesized through a series of chemical reactions starting from arachidonic acidThis modification enhances the compound’s stability and resistance to metabolic degradation .
Industrial Production Methods
The industrial production of 20-trifluoro Leukotriene B4 involves large-scale chemical synthesis under controlled conditions. The process includes multiple purification steps to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
20-trifluoro Leukotriene B4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoromethyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites of 20-trifluoro Leukotriene B4. These metabolites retain some of the biological activities of the parent compound .
Applications De Recherche Scientifique
20-trifluoro Leukotriene B4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of trifluoromethylation on lipid mediators.
Biology: The compound is used to investigate the role of leukotrienes in cellular signaling and inflammation.
Medicine: Research on 20-trifluoro Leukotriene B4 contributes to the development of anti-inflammatory drugs.
Industry: The compound is used in the synthesis of other bioactive molecules and as a reference standard in analytical chemistry .
Mécanisme D'action
20-trifluoro Leukotriene B4 exerts its effects by interacting with G protein-coupled receptors on the surface of target cells. This interaction triggers a cascade of intracellular signaling pathways that lead to various biological responses, including chemotaxis and degranulation of neutrophils . The trifluoromethyl groups enhance the compound’s stability and prolong its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leukotriene B4: The parent compound, known for its potent inflammatory effects.
20-hydroxy Leukotriene B4: A metabolite with reduced biological activity.
20-carboxy Leukotriene B4: Another metabolite with distinct biological properties.
Uniqueness
20-trifluoro Leukotriene B4 is unique due to its resistance to ω-oxidation and its enhanced stability. These properties make it a valuable tool in research and a potential candidate for therapeutic development .
Propriétés
IUPAC Name |
20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIRCSCMMMEEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869591 |
Source


|
| Record name | 20,20,20-Trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-pyridin-4-yl-6-(1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13884322.png)
![4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13884324.png)
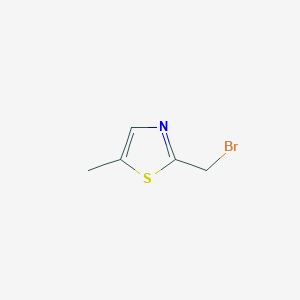
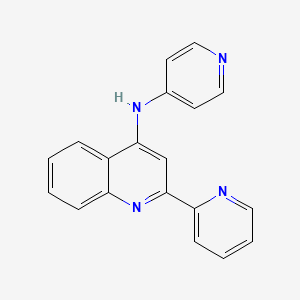
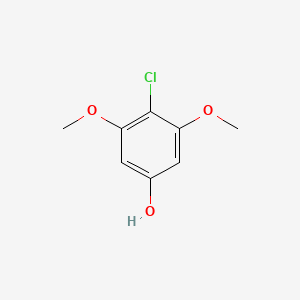
![Methyl 2-thieno[3,2-b]pyridin-5-ylacetate](/img/structure/B13884362.png)
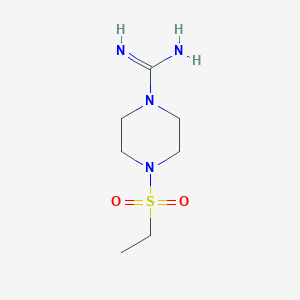

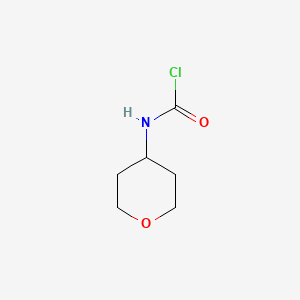
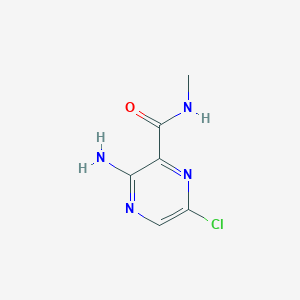
![N-[2-(4-bromophenyl)ethyl]-2-Furanmethanamine](/img/structure/B13884399.png)
